2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinolin-6-Ol
Overview
Description
2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinolin-6-Ol is a useful research compound. Its molecular formula is C11H10F3NO2 and its molecular weight is 245.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Applications
Research in the field of chemistry has explored various synthesis techniques and applications of compounds related to 2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinolin-6-Ol:
Synthesis of Enantiomers :
- The kinetic resolution of racemic tetrahydroquinoline resulted in enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline. The introduction of a trifluoroacetyl protecting group and subsequent steps led to high-yield production of (S)-6-amino-2-methyl-1-trifluoroacetyl-1,2,3,4-tetra-hydroquinoline (Gruzdev et al., 2012).
Pictet-Spengler Reaction :
- A convenient synthesis of 1,1-disubstituted tetrahydroisoquinolines was achieved via the Pictet-Spengler reaction using titanium (IV) isopropoxide and acetic-formic anhydride, with trifluoroacetic acid as an additional reagent (Horiguchi et al., 2002).
Ring Expansion in Dakin–West Reaction :
- N-acyl-tetrahydroisoquinoline-1-carboxylic acids reacted with trifluoroacetic anhydride, leading to ring expansion and the formation of 2-trifluoromethyltetrahydro-3-benzazepinone derivatives (Kawase, 1992).
Cyclization Studies :
- Palladium-catalyzed cyclization of 2-heteroyl-1-methylene-tetrahydroisoquinolines was studied for constructing functionalized five- or six-membered heterocyclic rings (Bombrun & Sageot, 1997).
Hypervalent Iodine(III) Mediated Reactions :
- A series of 1-substituted tetrahydroisoquinolines was prepared by oxidation with bis(trifluoroacetoxy)iodobenzene, demonstrating a method for direct sp3 C—H bond arylation, alkylation, and amidation (Muramatsu et al., 2014).
Chemical Reactions and Transformations
Chemical reactions and transformations involving compounds related to this compound have been a significant area of study:
One-Pot Synthesis Techniques :
- Triphenylcarbenium tetrafluoroborate mediated a one-pot synthesis of 1-substituted N-alkyl-tetrahydroisoquinolines, demonstrating the versatility of these compounds in synthesis processes (Costa & Radesca, 1992).
N-Acyl and N-Methanesulfonyl Reactions :
- The reaction of N-acyl and N-methanesulfonyl tetrahydroisoquinolin-6-ols with lead tetraacetate produced o-quinol acetates. Further treatment with acetic acid led to various transformations (Hoshino et al., 2001).
Trifluoroacetylation-Induced Cyclization :
- Trifluoroacetic anhydride-mediated trifluoroacetylation/cyclization of cyanoacetanilides yielded 4-hydroxy-3-trifluoroacetylquinolin-2(1H)-ones, demonstrating increased nucleophilicity in CN groups (Kobayashi et al., 2010).
Synthesis from Enamino Ketones :
- The reaction of N-acylated enamino ketones with trifluoroacetic acid and other reagents led to the synthesis of various tetrahydroisoquinolines, showcasing the diversity of synthesis routes (Tietze et al., 1992).
Synthesis and Antitumor Evaluation :
- The synthesis of the 9-aza analogue of N-(trifluoroacetyl)-4-demethoxydaunomycin and its antitumor evaluation highlighted the potential of these compounds in pharmaceutical applications (Mitscher et al., 1986).
Properties
IUPAC Name |
2,2,2-trifluoro-1-(6-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)10(17)15-4-3-7-5-9(16)2-1-8(7)6-15/h1-2,5,16H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFSENFVEFYGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)O)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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